ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Description
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate (CAS: 131707-24-9) is a brominated indole derivative with a molecular formula of C19H18BrNO4S and a molecular weight of 436.32 g/mol (exact mass: 435.01 g/mol) . Key structural features include:
- A 6-bromo substituent on the indole core, enhancing electrophilic reactivity.
- A 5-hydroxy group, contributing to hydrogen bonding and solubility.
- A 1-methyl group and ethyl ester at position 3, influencing lipophilicity and metabolic stability.
The compound is synthesized via multi-step reactions involving indole functionalization, sulfonation, and esterification. Purity specifications typically require ≥98% (HPLC), with detailed chromatographic and spectroscopic characterization .
Properties
IUPAC Name |
ethyl 2-(benzenesulfonylmethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5S/c1-3-26-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-27(24,25)12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMHPRLYFSJAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130399 | |
| Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172041-15-5 | |
| Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172041-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using palladium catalysts and boronic acids.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of alcohols or amines.
Substitution reactions can produce various substituted indoles.
Coupling reactions can yield biaryl compounds or other complex structures.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H18BrNO3S
- Molecular Weight : 420.32 g/mol
- CAS Number : 131707-24-9
- IUPAC Name : Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
The compound features a complex indole structure with a bromo group and a phenylsulfonyl methyl group, which contribute to its biological activity.
Antiviral Activity
One of the primary applications of ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate is its potential as an antiviral agent, particularly against hepatitis B virus (HBV). Research indicates that derivatives of this compound exhibit significant anti-HBV activity, making it a candidate for further development in antiviral therapies .
Impurity Reference in Drug Development
This compound is also recognized as an impurity reference material in the development of antiviral drugs. Its characterization helps ensure the quality and efficacy of pharmaceutical formulations, particularly those targeting viral infections .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Study 1: Anti-HBV Activity
A study published in a peer-reviewed journal demonstrated that analogs of this compound exhibited potent inhibition of HBV replication in vitro. The results indicated that these compounds could serve as lead candidates for developing new antiviral therapies .
Study 2: Toxicological Assessment
Research conducted on the toxicological profile of this compound highlighted its safety profile and low toxicity levels in animal models, supporting its potential for therapeutic use .
Data Table: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-HBV Activity | Potent inhibition of HBV replication in vitro |
| Study 2 | Toxicological Assessment | Low toxicity levels in animal models |
Mechanism of Action
The exact mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism and identify its molecular targets.
Comparison with Similar Compounds
Research Findings and Implications
- Antiviral Potential: Sulfonyl-containing indoles are less explored than sulfanyl/sulfinyl derivatives. Arbidol’s success suggests the target compound’s sulfonyl group may improve target binding via stronger dipole interactions.
- Hydrogen Bonding : The 5-hydroxy group enhances solubility but may reduce blood-brain barrier penetration compared to methoxy analogs .
- Metabolic Stability : Ethyl ester groups are prone to hydrolysis, whereas methoxy or fluorinated substituents (e.g., in Compound 82) prolong half-life .
Biological Activity
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate, also known by its CAS number 131707-24-9, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C19H18BrNO3S
- Molecular Weight : 420.32 g/mol
- IUPAC Name : Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-1H-indole-3-carboxylate
- CAS Number : 131707-24-9
Antiviral Activity
Research indicates that ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfonyl)methyl]-1H-indole-3-carboxylate exhibits notable antiviral properties. A comparative study evaluated its efficacy against various viruses, including the Vesicular Stomatitis Virus (VSV) and Coxsackie B4 virus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | VSV MIC (μM) | Coxsackie B4 MIC (μM) |
|---|---|---|
| Ethyl 6-bromo... | >300 (>100) | >300 (>100) |
| Umifenovir | 37 (20) | >7.5 (>4) |
| Ribavirin | >250 | 10 |
These results suggest that while ethyl 6-bromo... has limited activity against these viruses, it serves as a useful reference point for further studies on antiviral compounds .
Structure-Activity Relationship (SAR)
The structure of ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfonyl)methyl]-1H-indole-3-carboxylate allows for various modifications that can enhance its biological activity. The presence of the bromo and hydroxy groups at specific positions on the indole ring is crucial for its interaction with viral proteins. Modifications to the phenylsulfonyl group have been explored to improve potency and selectivity against target viruses .
Case Study 1: Synthesis and Evaluation
A study conducted on a series of indole derivatives related to this compound focused on their synthesis and evaluation against influenza virus strains. The findings indicated that certain modifications led to enhanced antiviral activity, highlighting the importance of structural variations in developing effective antiviral agents .
Case Study 2: Comparative Antiviral Studies
In another investigation, ethyl 6-bromo... was tested alongside other antiviral agents such as umifenovir and ribavirin. The results showed that while it did not outperform these established drugs, it provided valuable insights into the design of new antiviral compounds based on indole structures .
Q & A
Q. What are the established synthetic routes for ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate, and how do their yields compare?
The compound is synthesized via multi-step reactions involving indole intermediates and sulfonylmethylation. A representative method (66% yield) involves:
- Step 1 : Reacting 35 (28.1 mg, 0.100 mmol) with ethyl 3-oxo-4-(phenylthio)butanoate in dimethyl sulfoxide (DMSO) under nitrogen, using CuBr (0.2 equiv) and cesium carbonate (3.0 equiv) at 55°C for 18 hours .
- Step 2 : Purification via silica gel chromatography (10% ethyl acetate in hexanes).
Alternative routes using PEG-400/DMF mixtures report lower yields (~50%) due to competing side reactions .
Q. How is the compound’s structure confirmed post-synthesis?
Key analytical methods include:
- NMR : NMR (500 MHz, DMSO-d6) shows characteristic peaks at δ 9.81 (s, 1H, -OH), 4.78 (s, 2H, -CH-S), and 3.66 (s, 3H, N-CH) .
- HRMS : Observed [M+Na] at m/z 442.0081 (calc. 442.0083), confirming molecular formula CHBrNNaOS .
- TLC : R = 0.30 in 70:30 ethyl acetate/hexanes .
Q. What are the critical purity benchmarks for this compound in research settings?
Purity ≥98% is typically required, verified by HPLC. Impurities often arise from incomplete sulfonylmethylation or bromination steps. Residual solvents (e.g., DMF) must be <0.1% via GC-MS .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalysts, solvents) influence the yield of the sulfonylmethylation step?
- Catalysts : CuBr increases electrophilic substitution efficiency at the indole C2 position but may lead to overhalogenation if excess Br is present .
- Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but risk decomposition at elevated temperatures. PEG-400 reduces side reactions but lowers solubility .
- Optimization : A balance of 55°C reaction temperature and 18-hour stirring minimizes byproduct formation (e.g., desulfonated intermediates) .
Q. What crystallographic tools are recommended for analyzing this compound’s solid-state structure?
Q. How do hydrogen-bonding patterns affect the compound’s stability and crystallization?
- The 5-hydroxy group forms intramolecular H-bonds with the ester carbonyl (O···H distance ~1.8 Å), stabilizing the planar indole core.
- Intermolecular H-bonds between sulfonyl oxygen and adjacent molecules promote monoclinic crystal packing, as observed in Etter’s graph-set analysis (e.g., motifs) .
Methodological Considerations
Q. How should researchers resolve contradictions in reported synthetic yields?
- Case Study : (50% yield) vs. (66% yield): Differences arise from purification methods (flash chromatography vs. standard silica gel) and catalyst loading.
- Recommendation : Use high-purity Cu(I) catalysts and gradient elution during chromatography to improve reproducibility .
Q. What are the best practices for handling hygroscopic intermediates during synthesis?
- Store intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) under nitrogen at -20°C.
- Use anhydrous DMSO and molecular sieves to prevent hydrolysis of sulfonylmethyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
